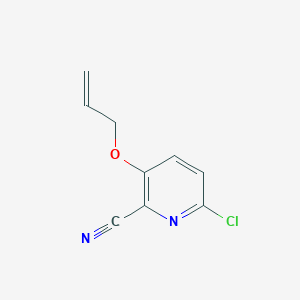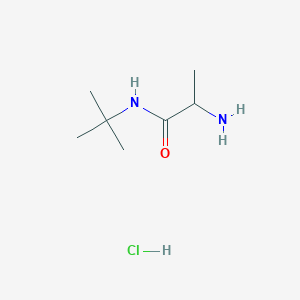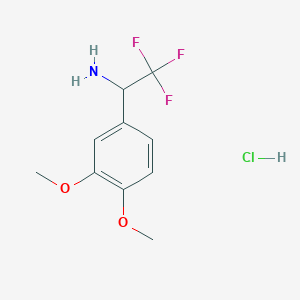
1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Übersicht
Beschreibung
The compound “1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride” is an organic compound containing a phenyl ring with two methoxy groups (OCH3) attached at the 3rd and 4th positions. It also has a trifluoroethan-1-amine group attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with methoxy groups and a trifluoroethan-1-amine group. The presence of the trifluoro group would introduce a significant degree of electronegativity due to the fluorine atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amine could participate in reactions typical of amines, such as acid-base reactions. The methoxy groups might undergo reactions typical of ethers .Wissenschaftliche Forschungsanwendungen
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles
- Field : Organic Chemistry, Pharmacology .
- Application : The 1,3,4-oxadiazole derivatives have a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
- Methods : The synthesis of 1,3,4-oxadiazole derivatives involves various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .
- Results : Compounds containing the 1,3,4-oxadiazole unit have shown promising results in clinical medicine. For example, Raltegravir, an antiretroviral drug, and Zibotentan, an anticancer agent, are two examples of compounds containing the 1,3,4-oxadiazole unit currently used in clinical medicine .
-
Synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Field : Organic Chemistry .
- Application : The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is a potential bioactive compound .
- Methods : The synthesis of this compound involves the Michael addition of N-heterocycles to chalcones, catalyzed by ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride .
- Results : The methodology has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .
- 3,4-Dimethoxyphenylacetone
- Field : Organic Chemistry .
- Application : 3,4-Dimethoxyphenylacetone is a compound that has been studied in the field of organic chemistry .
- Methods : The specific methods of application or experimental procedures for this compound are not detailed in the available literature .
- Results : The outcomes obtained from the use of this compound in scientific research are not specified in the available literature .
-
1,3,4-Oxadiazoles
- Field : Organic Chemistry, Pharmacology .
- Application : The 1,3,4-oxadiazole derivatives have a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
- Methods : The synthesis of 1,3,4-oxadiazole derivatives involves various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .
- Results : Compounds containing the 1,3,4-oxadiazole unit have shown promising results in clinical medicine. For example, Raltegravir, an antiretroviral drug, and Zibotentan, an anticancer agent, are two examples of compounds containing the 1,3,4-oxadiazole unit currently used in clinical medicine .
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Field : Organic Chemistry .
- Application : The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is a potential bioactive compound .
- Methods : The synthesis of this compound involves the Michael addition of N-heterocycles to chalcones, catalyzed by ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride .
- Results : The methodology has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .
-
3,4-Dimethoxyphenylacetone
- Field : Organic Chemistry .
- Application : 3,4-Dimethoxyphenylacetone is a compound that has been studied in the field of organic chemistry .
- Methods : The specific methods of application or experimental procedures for this compound are not detailed in the available literature .
- Results : The outcomes obtained from the use of this compound in scientific research are not specified in the available literature .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2.ClH/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13;/h3-5,9H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJOLGJBXGVWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



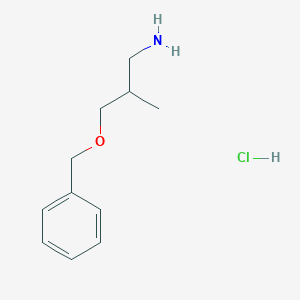
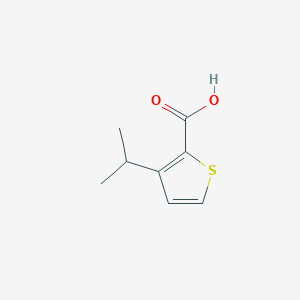
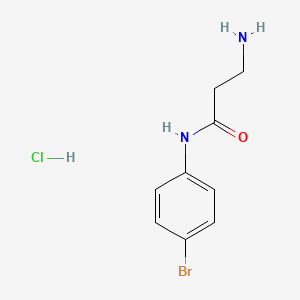
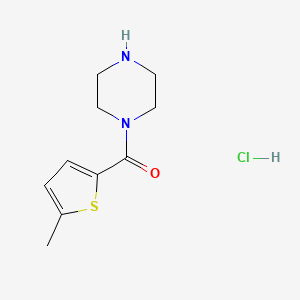
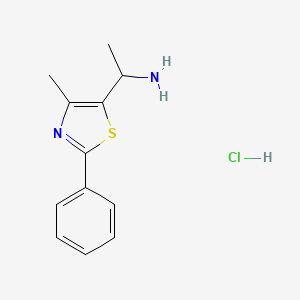
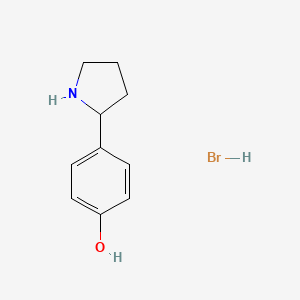
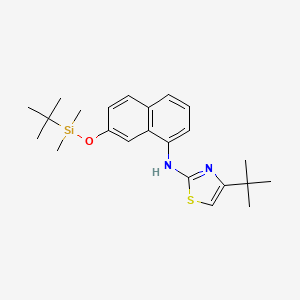
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)
![4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one](/img/structure/B1522032.png)


![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)
